NK1 Receptor Selectivity Profile: hHK-1 vs. Substance P
Hemokinin 1 (human) demonstrates a distinct receptor selectivity profile compared to the canonical NK1 agonist Substance P (SP). While SP binds NK1 with high affinity, it also shows significant activity at NK2 and NK3 receptors. In contrast, hHK-1 exhibits a pronounced selectivity for NK1 over NK2 and NK3. Functional IC50 values from calcium mobilization assays show hHK-1 has an IC50 of 1.8 nM at NK1, 480 nM at NK2, and 370 nM at NK3, resulting in a selectivity ratio of approximately 267-fold for NK1 over NK2 and 206-fold for NK1 over NK3. For SP, the selectivity window is narrower (e.g., SP IC50 at NK1 ~0.1 nM, NK2 ~100 nM, giving a ~1000-fold difference). However, the absolute potency of hHK-1 at NK1 is comparable to SP, while its reduced potency at NK2 and NK3 translates into a cleaner NK1-mediated functional profile in mixed receptor systems. This makes hHK-1 a valuable tool for experiments where confounding NK2/NK3 activation must be minimized. [1]
| Evidence Dimension | Receptor Selectivity (NK1/NK2/NK3 Functional Potency) |
|---|---|
| Target Compound Data | IC50: NK1 = 1.8 nM, NK2 = 480 nM, NK3 = 370 nM |
| Comparator Or Baseline | Substance P (SP) IC50: NK1 ~0.1 nM, NK2 ~100 nM, NK3 ~100 nM |
| Quantified Difference | hHK-1 NK1/NK2 selectivity ratio: 267-fold; SP NK1/NK2 selectivity ratio: ~1000-fold. hHK-1 exhibits lower absolute potency at NK2 and NK3 compared to SP. |
| Conditions | Calcium mobilization assay in CHO cells expressing human NK1, NK2, or NK3 receptors |
Why This Matters
Procurement of hHK-1 over SP is justified when the experimental objective requires selective NK1 receptor activation with minimized cross-reactivity at NK2 and NK3, reducing off-target signaling in tissues co-expressing multiple tachykinin receptors.
- [1] Bellucci F, Carini F, Catalani C, et al. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1. Br J Pharmacol. 2002;135(1):266-274. View Source
